N-[2-(diethylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms. The presence of multiple functional groups, including a diethylcarbamoyl group, a methanesulfonyl group, and a carboxamide group, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C23H29N3O5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C23H29N3O5S/c1-5-25(6-2)23(28)17-9-7-8-10-18(17)24-22(27)21-13-14-26(32(4,29)30)19-15-16(3)11-12-20(19)31-21/h7-12,15,21H,5-6,13-14H2,1-4H3,(H,24,27) |
InChI Key |
NQEVWZGPPPRWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring.
Introduction of Functional Groups:
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylcarbamoyl group. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2-CHLORO-1-DIETHYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE: This compound shares the diethylcarbamoyl group but differs in the presence of a vinyl group instead of the benzoxazepine core.
Indole Derivatives: Compounds containing the indole nucleus, such as N’-((2-phenyl-1H-indol-3-yl)methylene) derivatives, exhibit similar biological activities but differ in their core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
